molecular formula C27H26N4O5 B2978178 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359488-07-5

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2978178
M. Wt: 486.528
InChI Key: BSNSMJHRYJICPR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and its stability under different conditions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

  • Annular Tautomerism in Curcuminoid NH-Pyrazoles :The study by Cornago et al. (2009) explores the structures of NH-pyrazoles, which are closely related to the requested compound, focusing on their crystallization patterns and hydrogen bonds. The research provides insights into the solid-state and solution behavior of these compounds, significant for understanding their chemical properties and potential applications (Cornago et al., 2009).

  • Crystal Structures and DFT Studies of Benzoxazolinone Derivatives :Şahin et al. (2011) conducted a study involving the synthesis of 1H-pyrazole derivatives, closely related to the requested compound. The research provides valuable information on their crystal and molecular structures, determined by X-ray diffraction and DFT studies. This study contributes to the understanding of the molecular geometry and electronic properties of these compounds (Şahin et al., 2011).

  • Spectroscopic Characterization and Biological Evaluation of Schiff Bases :Pillai et al. (2019) investigated Schiff bases containing pyrazole rings, which bear similarities to the compound . The study focuses on their spectroscopic characterization, reactivity, and evaluation of antioxidant and α-glucosidase inhibitory activities. This research is relevant for understanding the potential biomedical applications of these compounds (Pillai et al., 2019).

  • Isostructural Characterization of Thiazole Derivatives :Kariuki et al. (2021) conducted a study on thiazole derivatives, which are structurally related to the requested compound. The research involves the synthesis and structural characterization of these derivatives, providing insights into their molecular conformations and potential applications in various fields (Kariuki et al., 2021).

  • Antimicrobial and Antioxidant Activity of Pyrazolines :Govindaraju et al. (2012) explored the antimicrobial and antioxidant activities of pyrazoline derivatives. This study is relevant for understanding the potential therapeutic applications of compounds structurally similar to the one (Govindaraju et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves speculating on potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


Please consult with a professional chemist or a relevant expert for a detailed analysis of this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-5-35-19-11-9-18(10-12-19)21-15-23-27(32)30(13-14-31(23)29-21)16-22-17(2)36-26(28-22)20-7-6-8-24(33-3)25(20)34-4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNSMJHRYJICPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=C(C(=CC=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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